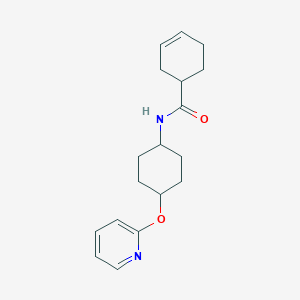

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide, also known as PF-06463922, is a small-molecule inhibitor of the protein kinase known as IRAK4 (Interleukin-1 receptor-associated kinase 4). This kinase is a key mediator of the inflammatory response and is involved in the signaling pathways of Toll-like receptors and interleukin-1 receptors. The inhibition of IRAK4 has been suggested as a potential therapeutic target for the treatment of various inflammatory diseases.

Applications De Recherche Scientifique

Hydrogen Bonding and Structural Analysis

Research into the crystal structures of anticonvulsant enaminones reveals insights into hydrogen bonding and molecular conformations. The study of compounds similar to N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide demonstrates the role of hydrogen bonding in forming molecular chains and the impact of molecular structure on the physical properties of these compounds (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Applications in Material Science

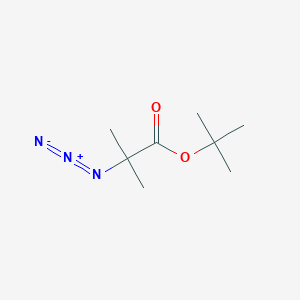

Efficient synthesis methods for heterobifunctional coupling agents have been developed, highlighting the importance of such compounds in chemoselective conjugation of proteins and enzymes, a process essential for bioconjugate chemistry. This underscores the potential for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide and similar compounds in facilitating complex biochemical reactions and applications (Reddy et al., 2005).

Development of Anticancer Agents

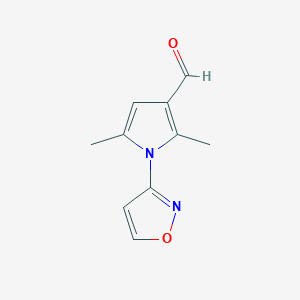

The synthesis of pyrazole derivatives incorporating a structure similar to N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide has led to the discovery of compounds with significant cytotoxicity against cancer cell lines. This includes the design, synthesis, and evaluation of novel compounds for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity, highlighting the therapeutic potential of these compounds in cancer treatment (Alam et al., 2016).

Antimicrobial Activities

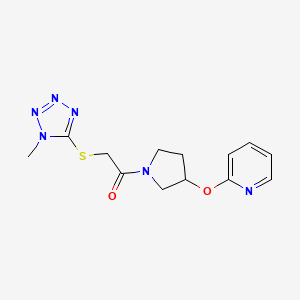

Compounds structurally related to N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide have been synthesized and evaluated for their antimicrobial activities. This research underscores the role of such compounds in developing new antimicrobial agents, which is crucial for addressing the growing issue of antibiotic resistance (Al-Salahi, Al-Omar, & Amr, 2010).

Molecular Docking and Biological Activities

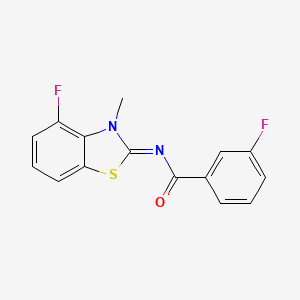

Further studies into the biological activities of similar compounds have utilized molecular docking to understand their interaction with biological targets. This approach aids in the rational design of compounds with desired biological activities, including antibacterial, anti-inflammatory, and antioxidant properties, demonstrating the broad applicability of these compounds in medicinal chemistry and drug design (Sribalan et al., 2016).

Propriétés

IUPAC Name |

N-(4-pyridin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c21-18(14-6-2-1-3-7-14)20-15-9-11-16(12-10-15)22-17-8-4-5-13-19-17/h1-2,4-5,8,13-16H,3,6-7,9-12H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAGOZYMSLVTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)

![7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2416704.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid](/img/structure/B2416706.png)

![3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2416716.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2416718.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2416719.png)

![2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine](/img/structure/B2416723.png)